molecular formula C17H22ClN5O B12504225 1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12504225
M. Wt: 347.8 g/mol
InChI Key: LWDMXARHMBPBSA-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a pyrrolidine moiety, and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Pyrrolidine Moiety: This step involves the nucleophilic substitution of a suitable leaving group with pyrrolidine.

    Attachment of the Chloromethylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using a chloromethylbenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and pyrrolidine moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3-triazole-4-carboxamide
  • 1-(3-chlorophenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3-triazole-4-carboxamide

Uniqueness

1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3-triazole-4-carboxamide is unique due to the presence of the 3-chloro-4-methylphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H22ClN5O

Molecular Weight

347.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxamide

InChI

InChI=1S/C17H22ClN5O/c1-12-5-6-14(11-15(12)18)23-13(2)16(20-21-23)17(24)19-7-10-22-8-3-4-9-22/h5-6,11H,3-4,7-10H2,1-2H3,(H,19,24)

InChI Key

LWDMXARHMBPBSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCCN3CCCC3)C)Cl

Origin of Product

United States

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